molecular formula C8H8FNO B119424 1-Fluoro-1-pyridin-2-ylpropan-2-one CAS No. 155794-57-3

1-Fluoro-1-pyridin-2-ylpropan-2-one

Cat. No.: B119424
CAS No.: 155794-57-3
M. Wt: 153.15 g/mol
InChI Key: RMGDBJDAYXVVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-1-pyridin-2-ylpropan-2-one is a fluorinated ketone derivative featuring a pyridine ring substituted at the 2-position. Its molecular formula is C₈H₆FNO, with a molar mass of 151.14 g/mol. The compound’s structure combines a propan-2-one backbone with a fluorine atom and a pyridin-2-yl group at the α-position.

Properties

IUPAC Name

1-fluoro-1-pyridin-2-ylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-6(11)8(9)7-4-2-3-5-10-7/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGDBJDAYXVVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=CC=N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following compounds share structural similarities with 1-Fluoro-1-pyridin-2-ylpropan-2-one, differing primarily in substituents or backbone modifications:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features Reference ID
1-(Pyridin-2-yl)propan-2-one C₈H₉NO 135.16 No fluorine at α-position Exists as keto-enol tautomers
2-Chloro-1-(4-fluorophenyl)-2-phenylethan-1-one C₁₄H₁₀ClFO 260.68 Chlorine and aryl substitutions High halogen reactivity; used in arylations
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one C₁₀H₁₂ClN₂O₂ 242.67 Chlorine and hydrazine group Crystalline structure; X-ray validated
1-(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)propan-2-one C₁₂H₁₄F₃NO 245.24 Trifluoromethyl and pyridine groups Enhanced lipophilicity
Key Observations:
  • Fluorine vs.
  • Tautomerism: Unlike 1-(Pyridin-2-yl)propan-2-one, which exhibits keto-enol tautomerism , the fluorine atom in the target compound may stabilize the keto form due to its electron-withdrawing nature.
  • Lipophilicity: The trifluoromethyl group in increases lipophilicity compared to the monofluorinated target compound, impacting solubility and membrane permeability.

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